

# Unraveling Melanocin C: A Spectroscopic and Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and structural elucidation of **Melanocin C**, a natural product identified as a melanin synthesis inhibitor. The following sections detail the physico-chemical properties, comprehensive spectroscopic data, and the experimental protocols utilized to determine its molecular architecture. This information is critical for researchers in natural product chemistry, pharmacology, and drug discovery seeking to understand and potentially exploit the therapeutic potential of this compound.

# Physico-chemical Properties of Melanocin C

**Melanocin C**, isolated from the fermentation broth of Eupenicillium shearii, presents as a dark brown powder. Its solubility is limited to DMSO and methanol, being insoluble in chloroform and water.[1] The molecular formula of **Melanocin C** has been established as C<sub>18</sub>H<sub>14</sub>N<sub>2</sub>O<sub>6</sub>.[1][2]

### **Spectroscopic Data**

The structural determination of **Melanocin C** was primarily achieved through a combination of spectroscopic techniques, including UV-Vis spectroscopy, Infrared (IR) spectroscopy, high-resolution mass spectrometry (HR-FAB-MS), and an extensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.[1]

### **Summary of Spectroscopic Data**



Property	Data	
Appearance	Dark brown powder	
Molecular Formula	C18H14N2O6	
Molecular Weight	354.3 g/mol	
UV λmax (MeOH)	241, 341 nm	
IR νmax (KBr) cm <sup>-1</sup>	3463 (hydroxyl), 1705 (carbonyl)	
HR-FAB-MS (M+H)+	Found: 355.0933, Calculated: 355.0930	

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in CD₃OD and are pivotal for the structural elucidation of **Melanocin C**.



Position	<sup>13</sup> C Chemical Shift (δc)	¹H Chemical Shift (δH, mult., J in Hz)
1	139.1	
2	110.1	_
3	132.2	_
4	124.9	8.26 (s)
4a	128.9	
5	104.9	7.10 (s)
6	145.7	
7	144.9	_
8	101.9	6.81 (s)
8a	129.8	
1'	130.2	
2'	116.5	6.88 (d, 8.0)
3'	146.2	
4'	145.4	_
5'	116.1	6.70 (s)
6'	120.3	6.58 (d, 8.0)
N-CHO	162.8, 163.1	8.05 (s), 8.33 (s)

# **Experimental Protocols**

The structural elucidation of **Melanocin C** relied on the following key experimental methodologies:

- 1. Fermentation and Isolation:
- Eupenicillium shearii F80695 was cultured in a suitable fermentation medium.

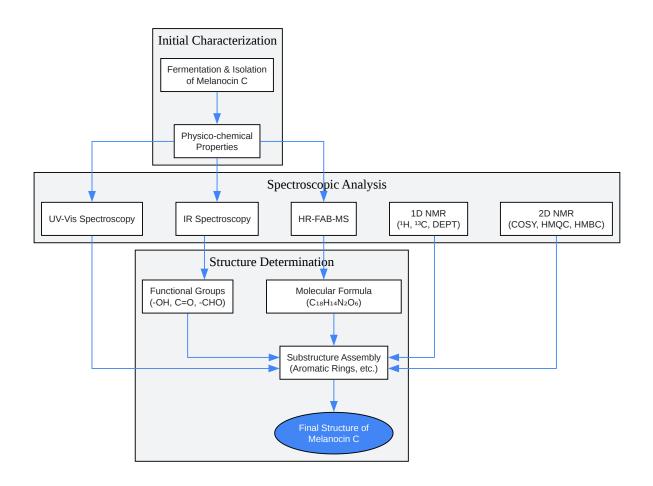


- Melanocin C was isolated from the mycelial extract and fermentation broth.[3]
- Purification was achieved through a series of chromatographic techniques.
- 2. Spectroscopic Analysis:
- UV-Vis Spectroscopy: UV spectra were recorded in methanol to determine the absorption maxima.[1]
- Infrared (IR) Spectroscopy: IR spectra were obtained using KBr pellets to identify functional groups such as hydroxyl and carbonyl moieties.[1]
- Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact molecular weight and establish the molecular formula.
  [1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR, ¹³C NMR, and DEPT spectra were recorded on a 600 MHz spectrometer with CD₃OD as the solvent.[1]
  - Two-dimensional NMR experiments, including <sup>1</sup>H-<sup>1</sup>H COSY, HMQC, and HMBC, were crucial for establishing the connectivity of protons and carbons within the molecule.[1]

### **Structural Elucidation Workflow**

The structural elucidation of **Melanocin C** followed a logical progression from initial characterization to detailed 2D NMR analysis. The following diagram illustrates this workflow.





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- To cite this document: BenchChem. [Unraveling Melanocin C: A Spectroscopic and Structural Elucidation Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251017#spectroscopic-data-and-structural-elucidation-of-melanocin-c]

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